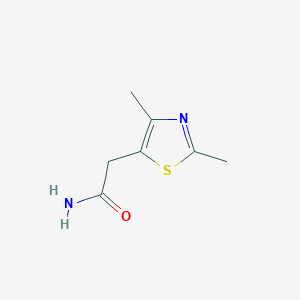

5-Thiazoleacetamide, 2,4-dimethyl-

Overview

Description

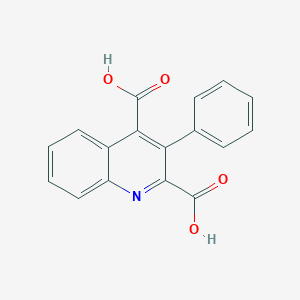

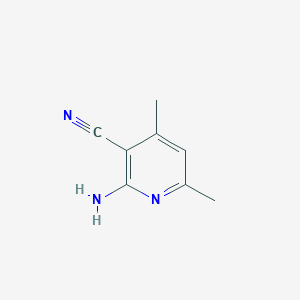

5-Thiazoleacetamide, 2,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative, which has a five-membered ring containing both sulfur and nitrogen atoms. The 2,4-dimethyl substitution on the thiazole ring makes it a unique compound with distinct properties. In

Scientific Research Applications

5-Thiazoleacetamide, 2,4-dimethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticonvulsant, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been investigated for its use in organic synthesis as a building block for the synthesis of other compounds.

Mechanism Of Action

The exact mechanism of action of 5-Thiazoleacetamide, 2,4-dimethyl- is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Thiazoleacetamide, 2,4-dimethyl- are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Thiazoleacetamide, 2,4-dimethyl- in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. Another advantage is its diverse pharmacological activities, which make it a promising compound for various applications. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research on 5-Thiazoleacetamide, 2,4-dimethyl-. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-Thiazoleacetamide, 2,4-dimethyl- involves the condensation of 2,4-dimethylthiazole-5-carboxylic acid with ammonia or an amine. This reaction results in the formation of the corresponding amide. The reaction can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or phosphoric acid. The yield of the reaction depends on the choice of acid catalyst and reaction conditions.

properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(3-7(8)10)11-5(2)9-4/h3H2,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJNJWNVFUJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284698 | |

| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazoleacetamide, 2,4-dimethyl- | |

CAS RN |

61928-55-0 | |

| Record name | NSC38487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)

![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)